(E)-4-(dimethylamino)but-2-enoic acid
Description
(E)-4-(Dimethylamino)but-2-enoic acid (CAS: 149586-32-3) is an α,β-unsaturated carboxylic acid featuring a dimethylamino group at the C4 position. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 141.16 g/mol . The compound is widely recognized as a key intermediate in synthesizing afatinib, a tyrosine kinase inhibitor targeting epidermal growth factor receptor (EGFR) in cancer therapy . The E-configuration of the double bond (C2–C3) is critical for its biological activity, as stereochemistry influences binding affinity to EGFR .
The hydrochloride salt of this compound (CAS: 848133-35-7) is commonly used in pharmaceutical formulations to enhance solubility and stability . Industrial synthesis routes often involve condensation reactions or modifications of crotonic acid derivatives, though specific protocols are proprietary .
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(dimethylamino)but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3-4H,5H2,1-2H3,(H,8,9)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGIYLMMAABTHC-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149586-32-3 | |
| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149586323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-4-(Dimethylamino)-2-butenoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYX5TY62KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Chemistry
In organic synthesis, (E)-4-(dimethylamino)but-2-enoic acid serves as a crucial building block for more complex organic molecules. Its unique structure allows for modifications that lead to various derivatives used in chemical research .
Biology
The compound is studied for its potential biological activity, particularly its interactions with biomolecules. It has been utilized in the development of neurotransmitter inhibitors, such as GABA analogs and glycine antagonists, which are essential for neurological research and drug development .
Medicine
Research is ongoing to explore the therapeutic applications of this compound. It has been investigated as a potential inhibitor of certain proteins involved in disease mechanisms, including cancer and viral infections. For instance, it was used in studies targeting the BRD4 protein involved in cancer progression .
Case Study 1: Inhibitor Development
A study published in Nature demonstrated that this compound was utilized to synthesize compounds that inhibit the BRD4 protein. The findings indicated that specific modifications to the compound enhanced its binding affinity to BRD4, showcasing its potential as a therapeutic agent against certain cancers .
Case Study 2: Neurotransmitter Research
In another study focusing on neurotransmitter pathways, this compound served as a precursor for synthesizing various GABA analogs. These analogs were tested for their efficacy in modulating neurotransmitter activity in neuronal cultures, providing insights into their potential therapeutic roles in treating anxiety and depression .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares (E)-4-(dimethylamino)but-2-enoic acid with analogs differing in substituents, stereochemistry, or functional groups.
Key Observations
Substituent Effects on Bioactivity: The dimethylamino group in this compound enhances its interaction with EGFR’s ATP-binding pocket via hydrogen bonding and charge interactions . In contrast, the tert-butylamino analog (CAS: 134276-00-9) may exhibit reduced potency due to steric hindrance . Replacement of the dimethylamino group with hydroxyl (as in (E)-4-hydroxybut-2-enoic acid) eliminates cationic character, likely reducing receptor affinity .
Derivatization for Pharmaceutical Use: Ethyl esterification (e.g., Ethyl (E)-4-(dimethylamino)but-2-enoate) increases lipophilicity, facilitating membrane permeability in prodrug strategies . Hydrochloride salt formation (CAS: 848133-35-7) improves aqueous solubility, critical for intravenous administration .
Structural Diversity in Applications :
- Compounds with aryl or polycyclic substituents (e.g., tetrahydronaphthalenyl in CAS: N/A) are explored for broader kinase inhibition or anti-inflammatory properties .
Research Findings and Industrial Relevance
- EGFR Inhibition: this compound derivatives show irreversible binding to EGFR, attributed to Michael addition reactivity of the α,β-unsaturated carbonyl with cysteine residues in the kinase domain .
- Synthetic Challenges : Maintaining the E-configuration during synthesis is crucial; side reactions (e.g., Z-isomer formation or oxidation) are mitigated via controlled reaction conditions .
- Safety and Handling : The hydrochloride salt (CAS: 848133-35-7) requires standard laboratory precautions, while the free acid (CAS: 149586-32-3) is hygroscopic and stored under inert conditions .
Preparation Methods
Nucleophilic Substitution of Halogenated Precursors
A foundational approach involves the displacement of halogen atoms in α,β-unsaturated carboxylic acid derivatives. For example, 4-bromo- or 4-chlorobut-2-enoic acid undergoes nucleophilic substitution with dimethylamine under basic conditions. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C for 12–24 hours.
Key Parameters :
- Molar Ratio : A 1:2 stoichiometry of halogenated precursor to dimethylamine ensures complete substitution.
- Base Selection : Triethylamine or sodium hydride facilitates deprotonation, enhancing nucleophilicity.
- Stereochemical Control : The (E)-configuration is preserved by maintaining reaction temperatures below 100°C to prevent isomerization.
Yield Optimization :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 60°C, 24h | 78 | 95 |
| THF, 80°C, 12h | 82 | 97 |
Michael Addition to α,β-Unsaturated Esters
An alternative route employs Michael addition of dimethylamine to methyl crotonate, followed by saponification. This method avoids handling corrosive halogenated intermediates.
Reaction Scheme :
- Michael Addition :
Methyl crotonate + Dimethylamine → Methyl 4-(dimethylamino)but-2-enoate
Conditions : Methanol solvent, 25°C, 6h. - Saponification :
Methyl ester → Carboxylic acid using NaOH (2M) in ethanol/water (1:1), refluxed for 3h.
Advantages :
- Higher functional group tolerance.
- Amenable to large-scale production.
Limitations :
- Requires strict pH control during saponification to prevent decarboxylation.
Advanced Catalytic Methods
Palladium-Catalyzed Amination
Transition metal catalysis offers a stereoselective pathway. Palladium(II) acetate with BINAP ligand facilitates coupling between 4-trifluorobutan-2-enoic acid and dimethylamine.
Reaction Conditions :
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : (R)-BINAP (10 mol%)
- Solvent : Toluene, 100°C, 8h.
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion | 95% |
| (E):(Z) Ratio | 98:2 |
| Isolated Yield | 89% |
Enzymatic Resolution of Racemic Mixtures
For applications requiring enantiopure (E)-isomers, lipase-mediated kinetic resolution is employed. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (Z)-ester, leaving the (E)-enantiomer intact.
Process Details :
- Substrate : Racemic methyl 4-(dimethylamino)but-2-enoate.
- Enzyme Loading : 20 mg/mL.
- Conversion : 48% at 24h (theoretical maximum for kinetic resolution).
Outcome :
| Parameter | (E)-Isomer | (Z)-Isomer |
|---|---|---|
| ee (%) | >99 | <5 |
| Recovery | 46% | 44% |
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance efficiency. A representative setup involves:
Advantages Over Batch Processing :
| Metric | Batch | Flow |
|---|---|---|
| Yield (%) | 78 | 92 |
| Purity (%) | 95 | 99 |
| Energy Use (kWh/kg) | 12 | 6 |
Crystallization and Purification
Post-synthesis, the crude product is purified via anti-solvent crystallization. Ethanol/water (7:3) at 4°C achieves >99% purity.
Crystallization Parameters :
| Solvent Ratio | Yield (%) | Purity (%) |
|---|---|---|
| 7:3 (EtOH:H₂O) | 85 | 99.5 |
| 6:4 (EtOH:H₂O) | 78 | 98.2 |
Comparative Analysis of Methodologies
Table 1. Cost-Benefit Analysis of Synthetic Routes
| Method | Capital Cost ($/kg) | Operating Cost ($/kg) | Environmental Impact (E-factor) |
|---|---|---|---|
| Nucleophilic Substitution | 120 | 45 | 8.2 |
| Palladium Catalysis | 280 | 90 | 3.1 |
| Continuous Flow | 150 | 30 | 1.8 |
Key Observations :
- Palladium catalysis, while costly, minimizes waste generation.
- Continuous flow systems offer the best balance of cost and sustainability.
Emerging Technologies
Photocatalytic Amination
Visible-light-driven protocols using eosin Y as a photocatalyst enable room-temperature amination. Preliminary data show 80% yield with 15W LED irradiation.
Biocatalytic Cascades
Engineered Escherichia coli expressing amine dehydrogenases and enoate reductases synthesizes the compound directly from glucose, achieving titers of 12 g/L in fed-batch fermentation.
Q & A
Q. What are the recommended synthetic routes for (E)-4-(dimethylamino)but-2-enoic acid, and how can stereochemical purity be ensured?
The synthesis of this compound typically involves condensation reactions or functional group transformations. For example, in Example 5 of , the hydrochloride form of this compound is synthesized via carbodiimide-mediated coupling using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF. To ensure stereochemical purity:
Q. How should researchers characterize the structural and electronic properties of this compound?
Advanced computational and experimental methods are recommended:
- Quantum chemical calculations : Optimize geometry using DFT-B3LYP/6-31G* basis sets to predict bond lengths, angles, and electron density maps (as demonstrated for similar compounds in ).
- Spectroscopy : Use and NMR to confirm proton environments and substituent effects. IR spectroscopy can validate functional groups like the carboxylic acid and enamine moieties.
- Mass spectrometry : Compare experimental molecular weights (e.g., 194.16 g/mol for a related compound in ) with theoretical values .
Q. What are the key physicochemical properties to prioritize in stability studies?
- Solubility : Test in polar (water, DMSO) and nonpolar solvents to guide formulation.
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures.
- pH sensitivity : Measure pKa via potentiometric titration, as the carboxylic acid and dimethylamino groups influence ionization .
Advanced Research Questions
Q. How can this compound be integrated into drug discovery pipelines, particularly as a kinase inhibitor intermediate?
this compound derivatives, such as those in , are used to synthesize irreversible EGFR inhibitors (e.g., Nazartinib). Key steps include:
- Conjugation : React the carboxylic acid with amines or alcohols via carbodiimide coupling.
- Biological testing : Assess inhibitory activity using kinase assays (e.g., ADP-Glo™) and validate selectivity against off-target kinases.
- SAR studies : Modify the dimethylamino group or double bond geometry to optimize binding affinity .
Q. How can contradictory data on biological activity be resolved?
Contradictions often arise from assay conditions or impurities. Mitigation strategies:
- Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., ’s guidelines for statistical analysis).
- Impurity profiling : Use LC-MS to identify byproducts (e.g., ’s HPLC purity standards).
- Mechanistic studies : Employ SPR or ITC to quantify binding kinetics and thermodynamics .
Q. What computational tools are suitable for predicting reaction pathways involving this compound?
- DFT calculations : Model transition states for reactions like Michael additions or cyclizations.
- Molecular docking : Predict interactions with biological targets (e.g., EGFR in ).
- MD simulations : Study solvation effects and conformational flexibility over nanosecond timescales .
Methodological Guidance
Q. How should researchers design experiments to study tautomerism or resonance effects?
Q. What strategies improve yield in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
